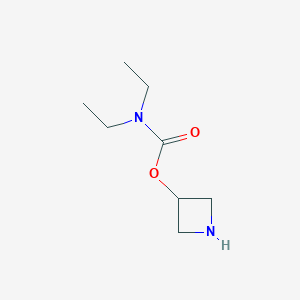
Azetidin-3-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-yl diethylcarbamate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl diethylcarbamate typically involves the formation of the azetidine ring followed by the introduction of the diethylcarbamate group. One common method for synthesizing azetidines is the cyclization of amino alcohols or amino acids. For example, the cyclization of (3-iodoazetidin-3-yl)acetate with diethylamine under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of palladium-catalyzed cross-coupling reactions can facilitate the large-scale production of azetidines .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the diethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted azetidines .
Scientific Research Applications
Azetidin-3-yl diethylcarbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: this compound serves as a versatile building block in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: This compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of azetidin-3-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes involved in metabolic pathways or activate receptors that modulate cellular responses. The exact mechanism can vary based on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-yl acetate: Similar in structure but with an acetate group instead of a diethylcarbamate group.
Azetidin-3-yl methylcarbamate: Contains a methylcarbamate group instead of a diethylcarbamate group.
Azetidin-3-yl ethylcarbamate: Features an ethylcarbamate group instead of a diethylcarbamate group.
Uniqueness
Azetidin-3-yl diethylcarbamate is unique due to the presence of the diethylcarbamate group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
azetidin-3-yl N,N-diethylcarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-3-10(4-2)8(11)12-7-5-9-6-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
FRBNJBXGZHUPML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















